molecular formula C11H9ClO2S B1388824 Ethyl 4-Chloro-1-benzothiophene-2-carboxylate CAS No. 1207537-67-4

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Cat. No.: B1388824
CAS No.: 1207537-67-4
M. Wt: 240.71 g/mol
InChI Key: FKFLOHDQWJVBQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 4-chlorobenzothiophene with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester bond . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (triethylamine, pyridine), solvents (dichloromethane, toluene).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the ester group.

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes, leading to modulation of their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

This compound stands out due to its unique combination of a benzothiophene core with an ester functional group, making it a versatile intermediate for further chemical modifications and applications.

Biological Activity

Ethyl 4-chloro-1-benzothiophene-2-carboxylate (CAS Number: 1207537-67-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₉ClO₂S
  • Molecular Weight : 240.71 g/mol
  • Purity : ≥95%

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound is believed to modulate enzymatic pathways, potentially inhibiting kinases or interacting with DNA, which contributes to its anticancer properties . The amino group in the structure plays a crucial role in these interactions, influencing receptor binding and enzymatic activity .

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of benzothiophene compounds exhibit significant cytotoxicity against various cancer cell lines. This compound has been linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
    • A study demonstrated that modifications in the benzothiophene structure could enhance anticancer efficacy compared to traditional therapies .
  • Antimicrobial Properties :
    • Research indicates that compounds with a benzothiophene core possess antimicrobial activity against various pathogens, including resistant strains of bacteria . this compound may serve as a precursor for synthesizing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Research Findings

StudyObjectiveKey Findings
Evaluate antimicrobial activityIdentified significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL.
Investigate anticancer effectsDemonstrated enhanced cytotoxicity in modified benzothiophene derivatives compared to standard treatments.
Mechanistic study on enzyme interactionFound that this compound inhibits specific kinases, leading to reduced tumor growth in vitro.

Properties

IUPAC Name

ethyl 4-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFLOHDQWJVBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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